molecular formula C13H21NO B13252116 (2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine

(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine

Cat. No.: B13252116
M. Wt: 207.31 g/mol
InChI Key: NRGLVLGGTHTQTA-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine is a secondary amine featuring a neopentyl (2,2-dimethylpropyl) group and a 4-methoxyphenylmethyl substituent. Based on similar compounds (e.g., 2-(4-methoxyphenyl)ethylamine in ), the molecular formula can be inferred as C₁₃H₂₁NO (MW ≈ 207.3 g/mol).

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H21NO/c1-13(2,3)10-14-9-11-5-7-12(15-4)8-6-11/h5-8,14H,9-10H2,1-4H3

InChI Key

NRGLVLGGTHTQTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine typically involves the reaction of 4-methoxybenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for (2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

The target compound’s neopentyl and 4-methoxyphenylmethyl groups distinguish it from analogs with alternative substituents:

Compound Name Substituent 1 Substituent 2 Molecular Formula Key Differences
(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine 2,2-Dimethylpropyl (neopentyl) 4-Methoxyphenylmethyl C₁₃H₂₁NO Baseline structure
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride 3-Fluorophenyl 2,2-Dimethylpropyl + methyl C₁₂H₁₇FClN Fluorinated aryl; hydrochloride salt
{[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine 4-(2-Fluoroethoxy)phenylmethyl 2-Methylpropyl (isobutyl) C₁₄H₂₁FNO Fluoroethoxy group; branched alkyl chain
2-(4-Methoxyphenyl)ethylamine 4-Methoxyphenylethyl 3-Methoxypropyl C₁₃H₂₁NO₂ Ethyl spacer; additional methoxy group
  • Branched alkyl chains (e.g., 2-methylpropyl in ) reduce metabolic degradation compared to linear chains .
  • Hydrochloride salts () improve water solubility, facilitating formulation in pharmaceuticals .

Key Research Findings

  • Structural Modifications : Fluorination or methoxy substitution on the aryl ring () alters electronic properties, impacting binding affinity in receptor-ligand interactions .
  • Salt Formation : Hydrochloride salts () enhance solubility but may require stability testing under humid conditions .
  • Metabolism : Neopentyl groups (2,2-dimethylpropyl) resist oxidative metabolism, extending half-life compared to straight-chain analogs (e.g., propylamine derivatives in ) .

Biological Activity

(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C_{12}H_{17}N
  • Molecular Weight : 177.27 g/mol

This compound features a dimethylpropyl group and a methoxyphenyl moiety, which may contribute to its biological interactions.

The biological activity of (2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine is thought to involve several mechanisms:

  • Receptor Binding : The compound may interact with specific neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit certain enzymes involved in metabolic processes, which could have implications for conditions like cancer and metabolic disorders.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Anticancer Activity

Research has indicated that (2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : Human leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5).
  • Results : At concentrations of 50 µM, the compound demonstrated selective cytotoxicity towards leukemia cells while being less toxic to fibroblasts .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. A summary of the antibacterial activity is presented in Table 1.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus2016 µg/mL

These results indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus.

Clinical Relevance

A clinical case study involving a related compound highlighted the importance of understanding the pharmacological profiles of such amines. A patient presented with symptoms following exposure to a structurally similar compound from the 2C drug class. This case emphasized the need for careful monitoring and testing for new psychoactive substances .

Experimental Models

In experimental models of leishmaniasis, compounds structurally related to (2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine were shown to reduce parasite load significantly. For instance, one study reported a reduction of 71% in parasite load in treated models compared to controls .

Q & A

Q. What are the optimal synthetic routes for (2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine, and how can AI-driven synthesis planning tools improve efficiency?

The synthesis of this tertiary amine can involve reductive amination between 4-methoxybenzaldehyde and 2,2-dimethylpropylamine, followed by purification via column chromatography. AI-powered synthesis planning (e.g., template-based algorithms) can predict viable precursors and reaction conditions by analyzing large reaction databases, prioritizing one-step pathways with high atom economy . Computational tools also mitigate experimental trial-and-error, particularly for optimizing catalysts (e.g., NaBH4 vs. Pd/C-hydrogenation) and solvent systems (e.g., methanol vs. THF) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR can confirm the presence of the 4-methoxyphenyl group (aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ ~3.8 ppm) and the 2,2-dimethylpropyl chain (quaternary carbon at δ ~35 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight verification (e.g., [M+H]+^+ peak) and detects impurities like unreacted intermediates .
  • FT-IR : Confirms amine N-H stretches (~3300 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

Q. How does the steric hindrance of the 2,2-dimethylpropyl group influence reactivity in nucleophilic substitutions?

The bulky 2,2-dimethylpropyl group reduces nucleophilicity at the amine center, favoring reactions under strong acidic conditions (e.g., protonation to enhance electrophilicity) or using activating agents like trimethylsilyl chloride. Comparative studies with less hindered analogs (e.g., ethylamine derivatives) show slower reaction kinetics in alkylation or acylation reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar 4-methoxyphenylamine derivatives?

Discrepancies in cytotoxicity or receptor-binding data may arise from variations in assay conditions (e.g., cell line sensitivity, solvent DMSO concentration). To address this:

  • Standardize bioassay protocols (e.g., fixed DMSO ≤0.1% v/v) .
  • Validate purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography or X-ray crystallography .
  • Perform dose-response curves to compare IC50 values across studies .

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models estimate parameters like logP (lipophilicity) and biodegradation half-life. For example, the 4-methoxyphenyl group may confer resistance to hydrolysis, while the tertiary amine could form stable salts in water, prolonging environmental persistence . Experimental validation via OECD 301F biodegradation tests is recommended .

Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

  • Rodent models : Assess blood-brain barrier penetration via microdialysis or LC-MS quantification in cerebrospinal fluid .
  • Receptor profiling : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand binding assays, given structural similarity to bioactive arylalkylamines .
  • Behavioral assays : Use forced swim tests (depression) or open-field tests (anxiety) to correlate receptor activity with phenotypic outcomes .

Q. How can structural modifications enhance solubility without compromising bioactivity?

  • Introduce polar groups (e.g., hydroxyl or carboxyl) on the 2,2-dimethylpropyl chain via post-synthetic oxidation .
  • Replace the methoxy group with a sulfonate to improve aqueous solubility while maintaining aromatic π-stacking interactions .
  • Evaluate logD (pH 7.4) and membrane permeability using parallel artificial membrane permeability assays (PAMPA) .

Q. What analytical methods detect degradation products under accelerated stability testing?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H2O2).
  • LC-MS/MS : Identify degradation products like dealkylated amines or oxidized methoxy groups .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Methodological Considerations

  • Controlled experiments : Use isotopically labeled analogs (e.g., 13^{13}C-methoxy) to track metabolic pathways .
  • Data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and bioassay data .

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